3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features both indole and cyclohexadiene structures. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, methanesulfonic acid in methanol is often used as the acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitrated indole compounds.
Scientific Research Applications
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2-Methylindole: Used in the synthesis of pharmaceuticals and agrochemicals.
3,3’-Diindolylmethane: Studied for its potential health benefits, including anticancer effects.
Uniqueness
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combined indole and cyclohexadiene structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets .
Properties
CAS No. |
647862-39-3 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3,5-dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-9-8-14(19)15(10(2)17(9)20)16-11(3)18-13-7-5-4-6-12(13)16/h4-8,18H,1-3H3 |
InChI Key |
UOCQPSCCXVQEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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